5-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide
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Overview
Description
The compound contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It also contains a bromine atom, which is often used in organic synthesis due to its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the positions of the bromine atom and the ethyl group. Pyrazole compounds are generally solid and dissolve well in polar organic solvents .Scientific Research Applications
Synthetic and Biological Studies
One study describes the synthesis of fused pyrazoles and their ethoxyphthalimide derivatives, showcasing the reactivity of ethylacetoacetate with nicotinohydrazide to yield compounds with antimicrobial and antiviral testing capabilities against various cell cultures (Joshi et al., 2010). Another investigation highlights the synthesis and anticancer activity of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, indicating their potential in cancer treatment (Metwally et al., 2016).
Agrochemical Applications
The creation of N-substitutedphenyl-2-pyrazolylnicotinamides, inspired by the structure of anthranilic diamides, demonstrates significant insecticidal and fungicidal activities. This study elaborates on the synthesis of these compounds using a "acyl transposing" strategy, leading to promising agrochemical agents (Shang et al., 2019).
Antimicrobial and Antifungal Properties
Research into thio-substituted ethyl nicotinate derivatives, resulting in compounds with antimicrobial activities, further exemplifies the versatility of 5-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide in contributing to the development of new therapeutic agents (Gad-Elkareem et al., 2011).
Catalytic Synthesis Applications
The compound also finds application in catalytic synthesis, as demonstrated by a study on sodium bromide catalyzed synthesis of tetrahydrobenzo[b]pyrans, indicating its role in facilitating efficient synthetic pathways under microwave irradiation and solvent-free conditions (Devi & Bhuyan, 2004).
Mechanism of Action
Target of Action
Similar compounds have been reported to show a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, implying that they may interact with their targets in different ways .
Biochemical Pathways
Similar compounds have been reported to show a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially influence their action in different environments .
Future Directions
Properties
IUPAC Name |
5-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-9-5-12(17-18(9)2)3-4-16-13(19)10-6-11(14)8-15-7-10/h5-8H,3-4H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLESRVUYGGOTNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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